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In Vivo Efficacy of PROTACs: A Comparative
Analysis of ARV-110 and ARV-471
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras

(PROTACs) have emerged as a powerful therapeutic modality. This guide provides a

comparative overview of the in vivo efficacy of two leading clinical-stage PROTACs, ARV-110

and ARV-471, developed by Arvinas. Both molecules utilize the Cereblon (CRBN) E3 ubiquitin

ligase to induce the degradation of their respective targets, the Androgen Receptor (AR) and

the Estrogen Receptor (ER), which are key drivers in prostate and breast cancer, respectively.

Comparative In Vivo Efficacy
The following tables summarize the key in vivo efficacy data for ARV-110 and ARV-471,

highlighting their potent anti-tumor activities in various preclinical models.
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Parameter Finding Animal Model(s) Citation

Target Degradation >90% AR degradation
Mouse xenograft

models
[1][2][3]

Oral Dose for

Degradation

1 mg/kg, once daily

(PO QD)

Mouse xenograft

models
[1][2]

Tumor Growth

Inhibition (TGI)

Significant tumor

growth inhibition

LNCaP, VCaP, and

patient-derived

xenograft (PDX)

models

[1][4]

Efficacy in Resistant

Models

Demonstrated efficacy

in enzalutamide-

resistant VCaP tumor

models

Castrate,

enzalutamide-

resistant VCaP tumor

model

[1][2][5]

Mechanism of Action

Recruits the cereblon-

containing E3

ubiquitin ligase for AR

degradation

Preclinical models [6][7][8]

Clinical Development

Advanced to Phase

I/II clinical trials

(NCT03888612)

Humans [6][7][9]

ARV-471 (Vepdegestrant) - Estrogen Receptor Degrader
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Parameter Finding Animal Model(s) Citation

Target Degradation

≥90% degradation of

wild-type and mutant

ER

MCF7 orthotopic

xenograft models
[10][11]

Tumor Growth

Inhibition (TGI)

85%, 98%, and 120%

TGI at 3, 10, and 30

mg/kg doses

respectively

Orthotopic ER-

dependent MCF7

CDX model

[12]

Superiority to

Standard of Care

Showed superior anti-

tumor activity

compared to

fulvestrant

ER-driven xenograft

models
[13][14]

Efficacy in Mutant

Models

107% TGI at 30 mg/kg

in an ER Y537S

mutant PDX model

ST941/HI PDX model

bearing ER Y537S

mutation

[12]

Oral Bioavailability Orally bioavailable Preclinical models [10][11]

Combination Therapy

Showed robust tumor

regressions in

combination with

CDK4/6 inhibitors

MCF7 xenografts [10][15]

Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.

General In Vivo Xenograft Study Protocol
Animal Models:

For prostate cancer studies with ARV-110, male immunodeficient mice (e.g., SCID or

NOD/SCID) were used.[1][2]

For breast cancer studies with ARV-471, female immunodeficient mice (e.g., NOD/SCID)

were utilized. For ER-dependent models like MCF7, estradiol supplementation was provided.
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[12][15]

Cell Line Implantation:

Prostate cancer cell lines such as LNCaP or VCaP were subcutaneously injected into the

flank of male mice.[1]

Breast cancer cell lines like MCF7 were orthotopically implanted into the mammary fat pads

of female mice.[15]

Drug Administration:

ARV-110 and ARV-471 were administered orally (PO), typically once daily (QD).[1][12]

Vehicle controls were administered to a separate cohort of animals.

For comparison, standard-of-care agents like enzalutamide or fulvestrant were administered

through their respective standard routes.[7][12]

Efficacy Assessment:

Tumor volumes were measured regularly (e.g., twice weekly) using calipers.

Tumor Growth Inhibition (TGI) was calculated at the end of the study based on the difference

in tumor volume between treated and vehicle groups.

At the end of the study, tumors were harvested for pharmacodynamic analysis, including

Western blotting to quantify the degradation of the target protein (AR or ER).[2][12]

Visualizing the Mechanism and Workflow
The following diagrams illustrate the PROTAC mechanism of action and a typical in vivo

experimental workflow.
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Caption: Mechanism of action for CRBN-based PROTACs like ARV-110 and ARV-471.
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Caption: Typical workflow for an in vivo efficacy study of a PROTAC.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b12376944?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ASCO – American Society of Clinical Oncology [asco.org]

2. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]

3. aacrjournals.org [aacrjournals.org]

4. ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer
[beta.m3india.in]

5. Arvinas Presents New Preclinical Data on Oral Androgen Receptor PROTAC® ARV-110 at
ASCO 2018 Genitourinary Cancers Symposium | Arvinas [ir.arvinas.com]

6. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting
Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

7. urotoday.com [urotoday.com]

8. aacrjournals.org [aacrjournals.org]

9. nursingcenter.com [nursingcenter.com]

10. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as
Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in
Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

11. aacrjournals.org [aacrjournals.org]

12. pubs.acs.org [pubs.acs.org]

13. firstwordpharma.com [firstwordpharma.com]

14. Arvinas Presents Preclinical Data on Protein Degrader, ARV-471, at the 2018 San
Antonio Breast Cancer Symposium (SABCS) | santé log [santelog.com]

15. arvinasmedical.com [arvinasmedical.com]

To cite this document: BenchChem. [In vivo efficacy studies of PROTACs using E3 Ligase
Ligand-linker Conjugate 12.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12376944#in-vivo-efficacy-studies-of-protacs-using-
e3-ligase-ligand-linker-conjugate-12]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b12376944?utm_src=pdf-custom-synthesis
https://www.asco.org/abstracts-presentations/ABSTRACT244399
https://s3.us-east-1.amazonaws.com/arvinas-assets.investeddigital.com/scientific-publications/AR-GUASCO2018-final.pdf
https://aacrjournals.org/cancerres/article/81/13_Supplement/43/669223/Abstract-43-Discovery-of-ARV-110-a-first-in-class
https://beta.m3india.in/contents/journal/arv-110-an-oral-androgen-receptor-protac-degrader
https://beta.m3india.in/contents/journal/arv-110-an-oral-androgen-receptor-protac-degrader
https://ir.arvinas.com/news-releases/news-release-details/arvinas-presents-new-preclinical-data-oral-androgen-receptor
https://ir.arvinas.com/news-releases/news-release-details/arvinas-presents-new-preclinical-data-oral-androgen-receptor
https://pubmed.ncbi.nlm.nih.gov/39670468/
https://pubmed.ncbi.nlm.nih.gov/39670468/
https://www.urotoday.com/recent-abstracts/urologic-oncology/prostate-cancer/157106-preclinical-evaluation-of-bavdegalutamide-arv-110-a-novel-proteolysis-targeting-chimera-androgen-receptor-degrader.html
https://aacrjournals.org/mct/article/24/4/511/754288/Preclinical-Evaluation-of-Bavdegalutamide-ARV-110
https://www.nursingcenter.com/wkhlrp/Handlers/articleContent.pdf?key=pdf_00130989-202011050-00014
https://pubmed.ncbi.nlm.nih.gov/38819400/
https://pubmed.ncbi.nlm.nih.gov/38819400/
https://pubmed.ncbi.nlm.nih.gov/38819400/
https://aacrjournals.org/clincancerres/article-pdf/doi/10.1158/1078-0432.CCR-23-3465/3459113/ccr-23-3465.pdf
https://pubs.acs.org/doi/10.1021/acs.jmedchem.5c01818
https://firstwordpharma.com/story/5459517
https://www.santelog.com/actualites-sante-nasdaq/arvinas-presents-preclinical-data-protein-degrader-arv-471-2018-san-antonio
https://www.santelog.com/actualites-sante-nasdaq/arvinas-presents-preclinical-data-protein-degrader-arv-471-2018-san-antonio
http://arvinasmedical.com/wp-content/uploads/2022/06/Teh-AACR-2023-2.pdf
https://www.benchchem.com/product/b12376944#in-vivo-efficacy-studies-of-protacs-using-e3-ligase-ligand-linker-conjugate-12
https://www.benchchem.com/product/b12376944#in-vivo-efficacy-studies-of-protacs-using-e3-ligase-ligand-linker-conjugate-12
https://www.benchchem.com/product/b12376944#in-vivo-efficacy-studies-of-protacs-using-e3-ligase-ligand-linker-conjugate-12
https://www.benchchem.com/product/b12376944#in-vivo-efficacy-studies-of-protacs-using-e3-ligase-ligand-linker-conjugate-12
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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